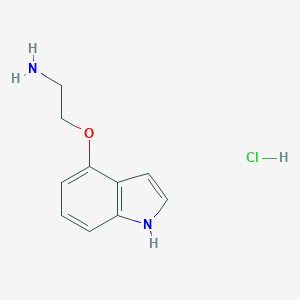

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

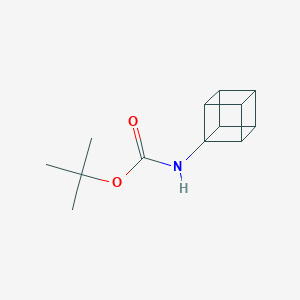

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride, also known as 4-((1H-Indol-4-yl)oxy)ethanamine hydrochloride, is a chemical compound that has been used in various scientific fields. It is a derivative of indole, a heterocyclic aromatic organic compound found in many plants and animals. This compound has been used in a variety of scientific research applications due to its unique properties. It has been used in the synthesis of drugs, as a reagent in organic synthesis, and as a tool in the study of biological systems.

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including compounds structurally related to "2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride", are central to organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. The synthesis of indoles has been a significant area of research, with methodologies classified into nine strategic approaches based on the bond formation in the indole ring. This classification facilitates the exploration of new synthetic routes and the understanding of indole chemistry's current state of art (Taber & Tirunahari, 2011).

Pharmacokinetics and Hepatic Protection

Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, exhibit protective effects against chronic liver injuries. Their pharmacokinetics and the roles they play in hepatic protection, such as anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation effects, highlight the therapeutic potential of indole compounds in treating liver diseases (Wang et al., 2016).

Plant Defense and Growth Induction

The role of indole-3-acetic acid (IAA), an indole derivative, in plant defense and growth through the generation of reactive oxygen species (ROS) elucidates the importance of indoles in agriculture and plant biology. These mechanisms demonstrate the potential application of indole derivatives in enhancing crop resilience and growth (Kawano, 2003).

Environmental and Industrial Applications

The synthesis and application of indole derivatives extend to environmental and industrial fields, including water treatment and material science. For instance, the study of oxidative reactions relevant to water treatment processes highlights the versatility of indole chemistry in addressing environmental contaminants and improving water quality (Wahman et al., 2014).

Biochemical Analysis

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

properties

IUPAC Name |

2-(1H-indol-4-yloxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9;/h1-4,6,12H,5,7,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGTZKDSBORQAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

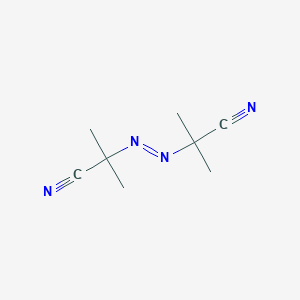

C1=CC2=C(C=CN2)C(=C1)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624380 |

Source

|

| Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91374-26-4 |

Source

|

| Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)

![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)